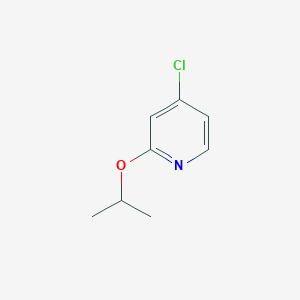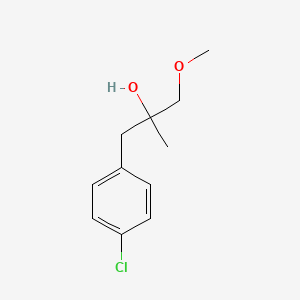
1-(4-Chlorophenyl)-3-methoxy-2-methylpropan-2-ol
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, synthesized employing Baker-Venkatraman transformation, have been evaluated for antibacterial efficacy against both gram-negative and gram-positive bacteria, indicating potential applications in the development of new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Photopolymerization Initiators
Copolymers containing 1-(4-morpholinophenyl)-2-benzyl-2-[N-methyl-N-(3-methacryloyloxypropyl)]aminobutan-1-one and similar compounds have been studied for use as photoinitiators in ultraviolet-curable pigmented coatings, demonstrating their potential in materials science and coatings technology (Angiolini et al., 1997).
Antimalarial Activity
2-amino-3-arylpropan-1-ols and related compounds have been synthesized and evaluated for their antimalarial activity. Some of these compounds exhibited moderate antiplasmodial activity, highlighting their potential in the development of new antimalarial drugs (D’hooghe et al., 2011).
Synthesis of Labelled Compounds
The synthesis of 14C-labelled 1-(4-chlorophenyl)-2-methyl-2-aminopropane hydrochloride for studying the pharmacological properties of drugs demonstrates the compound's utility in pharmaceutical research (Engler & Pallos, 1973).
Photopolymerization Efficiency
Alkoxyamine compounds, such as methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, have been proposed as photoiniferters, offering insights into their role in polymer science and photopolymerization processes (Guillaneuf et al., 2010).
Ritter Reaction Synthesis
The Ritter reaction involving 1-(4-Methoxy-3,5-dimethylphenyl)-2-methylpropan-1-ol and its products suggest potential applications in organic synthesis and chemical research (Rozhkova et al., 2013).
Radical Cation Studies
Studies on the side-chain fragmentation of arylalkanol radical cations, involving compounds like 1-(4-methoxyphenyl)-2-methoxypropane, contribute to understanding the chemical behavior of radical ions, relevant in photochemistry and radical chemistry (Baciocchi et al., 1996).
Optical and Electronic Properties
Research on unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, including compounds like 1-(2-methoxy-4-nitrophenyl)-2-methylpenta-1,4-dien-3-one, has focused on their optoelectronic properties, with implications in materials science and electronics (Khalid et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazole derivatives, have been known to target various pathogens like botrytis cinerea and alternaria alternata .
Mode of Action
For instance, pyrazole derivatives are known to act as antagonists or inverse agonists at certain receptors, altering the levels of important plant hormones .
Biochemical Pathways
Similar compounds, such as paclobutrazol, are known to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
Related compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
Related compounds like pyraclostrobin have been widely used in various environments, especially in the upper midwest of the united states .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-methoxy-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-11(13,8-14-2)7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHMBXWUNLZKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1428301.png)
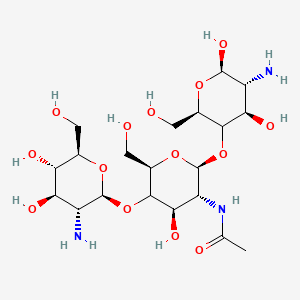
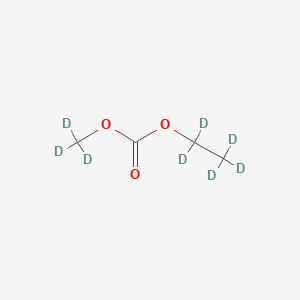
![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1428306.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)
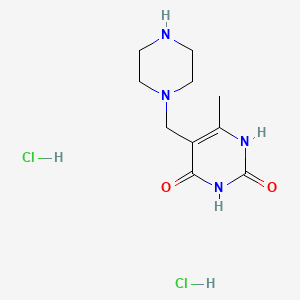



![C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride](/img/structure/B1428318.png)
![{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428321.png)
![6,6-Difluoro-[1,4]oxazepane hydrochloride](/img/structure/B1428322.png)
